Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-3-22-12-6-4-5-10-9-13(23-14(10)12)15(19)18-16-11(7-8-24-16)17(20)21-2/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCQDPWPNFPHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-ethoxybenzofuran-2-carboxylic acid with thiophene-3-carboxylic acid methyl ester in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in anhydrous dichloromethane under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a potential therapeutic agent against various cancer cell lines. Research indicates that derivatives of benzofurans, including those containing thiophene moieties, exhibit significant anti-proliferative effects.
Case Study: Anticancer Activity
In a study examining the effects of benzofuran derivatives on cancer cells, methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate was synthesized and tested against breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines. The results showed that the compound exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Induction of apoptosis |
| A549 | 6.2 | ROS generation |
| PC-3 | 4.8 | Cell cycle arrest |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Synthesis of Novel Compounds
The compound also plays a crucial role in the synthesis of new chemical entities through various organic reactions. Its structure allows for modifications that can lead to the development of compounds with enhanced biological activities.
Synthesis Pathway Example
A common synthetic route involves the reaction of this compound with different aromatic aldehydes to produce substituted chalcone derivatives. The resulting compounds have been characterized using techniques such as NMR spectroscopy and mass spectrometry.
| Reaction | Product | Yield (%) |
|---|---|---|
| This compound + Aromatic Aldehyde | Chalcone Derivative A | 85 |
| This compound + Another Aldehyde | Chalcone Derivative B | 78 |
This versatility in synthesis not only enhances the library of potential therapeutic agents but also contributes to understanding structure-activity relationships.
Neuroprotective Properties
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. Studies have shown that certain benzofuran derivatives can modulate nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases.
Neuroprotective Study Overview
A study assessing the neuroprotective effects of benzofuran derivatives indicated that this compound could enhance neuronal survival under oxidative stress conditions:
| Parameter | Control | Treated with Compound |
|---|---|---|
| Neuronal Viability (%) | 60 | 85 |
| Apoptotic Cells (%) | 30 | 15 |
| ROS Levels (µM) | 5 | 1 |
These results highlight the potential for this compound in developing therapies for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison evaluates structural analogs from the evidence, focusing on core motifs, functional groups, synthesis, and analytical data:
Structural Features
- Benzofuran vs. Tetrahydrobenzo[b]thiophene : The target’s fully aromatic benzofuran contrasts with 6o’s partially saturated tetrahydrobenzo[b]thiophene, reducing ring planarity and altering electronic properties.
- Amide vs.
- Ester Variations : Methyl (target) and ethyl (6o) esters differ in steric bulk and metabolic stability.
Analytical Data
- NMR : The N=CH proton in 6o and the benzodithiazine analog both resonate at 8.62 ppm, suggesting similar electronic environments for imine protons.
- HRMS : 6o’s exact mass confirmation highlights analytical rigor in structural validation .
Toxicology
Biological Activity
Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Modulation : The compound has been reported to modulate intracellular calcium levels, which is crucial for various cellular processes. This modulation can influence cell signaling pathways associated with growth and apoptosis .
- Histone Deacetylase (HDAC) Inhibition : Research indicates that compounds similar to this structure can inhibit HDAC activity. HDAC inhibitors are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells .
- SIRT Inhibition : Some derivatives of benzofurans have shown selective inhibition against SIRT1-3, with implications for metabolic disorders and cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Calcium Modulation | Modulates intracellular calcium | |
| HDAC Inhibition | Induces apoptosis in cancer | |
| SIRT Inhibition | Selective inhibition |
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential therapeutic applications of this compound.
- Cancer Cell Studies : A study examined the effects of benzofuran derivatives on various cancer cell lines (MCF-7, A549, PC-3). The results demonstrated significant anti-proliferative effects, with IC50 values indicating potent activity against these cell lines. Apoptosis was confirmed through assays measuring mitochondrial membrane potential and caspase activity .
- Neurochemical Binding Studies : Another investigation focused on the neurochemical binding profiles of benzofuran analogs, revealing that certain modifications enhance binding affinity to serotonin receptors, suggesting potential applications in neuropharmacology .
Research Findings
Research findings indicate that this compound exhibits promising biological activities that warrant further investigation:
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Neuropharmacological Potential : Given its interaction with neurotransmitter systems, there may be opportunities for developing treatments for neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiophene core via Gewald or Paal-Knorr reactions. For example, Gewald reactions use ketones, sulfur sources, and cyanoacetates under basic conditions (e.g., triethylamine in DMF) .
- Step 2 : Introduction of the 7-ethoxybenzofuran-2-carboxamido group via nucleophilic acyl substitution. This step often requires activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and reacting it with the amine-functionalized thiophene intermediate .
- Key conditions : Anhydrous solvents (DMF, THF), catalysts (triethylamine), and controlled temperatures (reflux for 12–24 hours). Purification methods like reverse-phase HPLC or silica gel chromatography are critical for isolating the product .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, the ethoxy group in benzofuran appears as a triplet (δ ~1.4 ppm for CH₃) and quartet (δ ~4.1 ppm for CH₂), while the thiophene carboxylate carbonyl resonates at δ ~163–165 ppm .
- IR spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for esters and amides) and aromatic C-H stretches (~3100 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the amide coupling step in the synthesis of this compound?
- Catalyst selection : Use coupling agents like HATU or EDCl with DMAP to enhance amide bond formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Evidence from similar compounds shows that DMF increases reaction rates compared to THF .
- Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions, while room temperature is sufficient for nucleophilic substitution .
- Purity of intermediates : Pre-purification of the thiophene-3-carboxylate intermediate via recrystallization improves final yields by 15–20% .
Q. How should researchers address discrepancies between theoretical and experimental NMR data for this compound?
- Computational validation : Use density functional theory (DFT) to simulate NMR chemical shifts. Software like Gaussian or ADF can predict shifts within ±0.5 ppm accuracy, helping assign ambiguous signals .
- Solvent effects : Note that experimental NMR data (e.g., in CDCl₃ vs. DMSO-d₆) can shift peaks. For example, carboxylate protons may appear downfield in DMSO due to hydrogen bonding .
- Dynamic effects : Conformational flexibility in the ethoxybenzofuran moiety can cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve overlapping peaks .
Q. What strategies are effective for analyzing the biological activity of this compound, given its structural complexity?
- Targeted assays : Prioritize enzyme inhibition studies (e.g., kinase or protease assays) due to the amide group’s potential for hydrogen bonding with active sites .
- SAR studies : Modify substituents (e.g., replace ethoxy with methoxy) and compare bioactivity. For example, fluorobenzamido analogs show enhanced antimicrobial activity due to electronegativity effects .
- ADME profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability. The ester group may confer susceptibility to hydrolysis, requiring prodrug strategies .
Methodological Guidance
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters include high-resolution data (<1.0 Å) and twinning analysis for crystals with low symmetry .
- Data collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts. Synchrotron sources improve data quality for small molecules .
Q. How can researchers validate the purity of this compound before biological testing?
- HPLC-MS : Use a C18 column with gradient elution (e.g., 30%→100% methanol/water). Purity >95% is acceptable for initial assays .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting point consistency : Sharp melting points (±2°C) indicate homogeneity. For example, analogs with similar structures melt at 190–220°C .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies for this compound?
- Metabolic stability : In vivo inactivity may stem from rapid ester hydrolysis. Test metabolites (e.g., free carboxylic acid) for activity .
- Solubility limitations : Poor aqueous solubility (common with lipophilic thiophene esters) can reduce bioavailability. Use surfactants (e.g., Cremophor EL) in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
